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Introduction

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors
(TKIs) is a significant clinical challenge in the treatment of EGFR-mutant non-small cell lung
cancer (NSCLC).[1][2][3] Resistance mechanisms often involve the activation of bypass
signaling pathways that reactivate downstream signaling, such as the MAPK pathway,
rendering the tumor insensitive to EGFR inhibition alone.[4][5][6] TNO155, a potent and
selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine
phosphatase 2), has emerged as a promising therapeutic agent to overcome this resistance.[7]
[8] SHP2 is a critical downstream signaling node for multiple receptor tyrosine kinases (RTKS),
including EGFR, and plays a crucial role in activating the RAS-MAPK pathway.[7][9] By
inhibiting SHP2, TNO155 can block the reactivation of MAPK signaling, thereby restoring
sensitivity to EGFR inhibitors.[1][10] Preclinical studies have demonstrated a synergistic anti-
tumor effect when combining TNO155 with EGFR inhibitors, providing a strong rationale for
clinical investigation.[1][10][11][12]

These application notes provide an overview of the preclinical models used to evaluate the
synergistic effects of TNO155 and EGFR inhibitors, along with detailed protocols for key
experiments.

Signaling Pathway Overview
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The synergistic effect of combining TNO155 and an EGFR inhibitor stems from their
complementary inhibition of the RAS/MAPK signaling cascade. EGFR activation, often driven
by mutations in NSCLC, leads to the recruitment of the Grb2-SOS1 complex, which in turn
activates RAS. SHP2 is essential for the sustained activation of this pathway. EGFR inhibitors
block the initial activation of EGFR; however, resistance can emerge through various
mechanisms that reactivate the pathway downstream. TNO155, by inhibiting SHP2, prevents
this reactivation, leading to a more sustained suppression of ERK signaling and, consequently,
reduced tumor cell proliferation and survival.[1][10]
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Figure 1: Simplified signaling pathway of TNO155 and EGFR inhibitor synergy.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of TNO155 in combination with EGFR
inhibitors in various NSCLC cell lines.

Table 1: In Vitro Cell Viability (IC50) of TNO155 and EGFR Inhibitors
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EGFR

TNO155

Erlotinib

Nazartinib

Cell Line ) Reference
Mutation IC50 (pM) IC50 (pM) IC50 (pM)
delE746_A75

PC-9 0 1.56 0.00498 0.00085 [1]

PC-9 delE746_AT75

EGFRT790M/ 0, T790M, 1.38 >1 >1 [1]

C797S C797S
delE746_A75

HCC827 [1]
0
delE746_AT75

HCC827-GR 0, acquired - - - [1]
resistance

Note: '-' indicates data not provided in the cited source.

Experimental Protocols
In Vitro Cell Proliferation Assay

This protocol is designed to assess the effect of TNO155 and an EGFR inhibitor, alone and in
combination, on the proliferation of cancer cell lines.
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Figure 2: Workflow for in vitro cell proliferation and synergy analysis.

Materials:
¢ Cancer cell lines (e.g., PC-9, HCC827)
¢ Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

e TNO155 (stock solution in DMSO)
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EGFR inhibitor (e.g., nazartinib, erlotinib; stock solution in DMSO)

96-well cell culture plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Protocol:

o Cell Seeding:

o Trypsinize and count cells.

o Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 pL of
complete medium.

o Incubate overnight at 37°C in a humidified incubator with 5% CO2.

e Drug Treatment:

o Prepare serial dilutions of TNO155 and the EGFR inhibitor in complete medium.

o For combination studies, prepare a matrix of concentrations.

o Add 100 pL of the drug-containing medium to the appropriate wells. Include vehicle control
(DMSO) wells.

e |ncubation:

o Incubate the plate for 6 days at 37°C and 5% CO2.[1]

¢ Cell Viability Assessment:

o Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

o Add 100 pL of CellTiter-Glo® reagent to each well.

o Mix on an orbital shaker for 2 minutes to induce cell lysis.
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o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o Measure luminescence using a luminometer.

o Data Analysis:
o Normalize the luminescence readings to the vehicle-treated control wells.
o Plot dose-response curves and calculate IC50 values for each drug.

o For combination treatments, calculate synergy scores using a suitable model such as the
Bliss independence or Loewe additivity model.[13][14]

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in the EGFR-MAPK
signaling pathway, such as ERK, to elucidate the mechanism of synergy.

Materials:

» Cancer cell lines

o 6-well cell culture plates

e TNO155 and EGFR inhibitor

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

o Transfer apparatus and PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

e HRP-conjugated secondary antibodies
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e Chemiluminescent substrate

e Imaging system

Protocol:

o Cell Treatment and Lysis:

[e]

Seed cells in 6-well plates and grow to 70-80% confluency.

(¢]

Treat cells with TNO155, EGFR inhibitor, or the combination for the desired time points
(e.0., 2, 24, 48 hours).[11]

o

Wash cells with ice-cold PBS and lyse with lysis buffer.

[¢]

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
e Protein Quantification:
o Determine the protein concentration of the supernatant using a BCA assay.
o SDS-PAGE and Western Blotting:
o Denature protein lysates by boiling with Laemmli buffer.
o Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
o Transfer the separated proteins to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

o Wash the membrane again and add chemiluminescent substrate.

o Visualize the protein bands using an imaging system.
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In Vivo Xenograft Tumor Model

This protocol describes the establishment of a patient-derived or cell line-derived xenograft
model to evaluate the in vivo efficacy of TNO155 and EGFR inhibitor combination therapy.[15]

[16][17]

Start: Prepare Tumor Cells/Fragments

Implant cells/fragments
subcutaneously in mice

(Monitor tumor growtrD

Randomize mice into
treatment groups

Administer TNO155, EGFRI,
or combination

Measure tumor volume
and body weight regularly

Endpoint: Analyze tumor growth
inhibition and tolerability
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Figure 3: General workflow for in vivo xenograft studies.

Materials:

e Immunodeficient mice (e.g., nude or NOD-SCID)

o Cancer cell line suspension or patient-derived tumor fragments
o Matrigel (optional)

e TNO155 formulated for oral administration

e EGFR inhibitor formulated for administration

o Calipers

e Animal balance

Protocol:

e Tumor Implantation:

o Subcutaneously inject a suspension of cancer cells (e.g., 5 x 1076 cells in PBS, optionally
mixed with Matrigel) into the flank of each mouse.[15] For patient-derived xenografts
(PDXs), implant small tumor fragments subcutaneously.[17][18]

e Tumor Growth Monitoring:
o Allow tumors to grow to a palpable size (e.g., 100-200 mma3).

o Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
using the formula: (Length x Width?) / 2.

¢ Randomization and Treatment:

o When tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle
control, TNO155 alone, EGFR inhibitor alone, combination).
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o Administer drugs according to the planned schedule and dosage. TNO155 is typically
administered orally.[7]

» Efficacy and Tolerability Assessment:
o Continue to measure tumor volume and body weight throughout the study.
o Monitor the animals for any signs of toxicity.

e Endpoint and Analysis:

o At the end of the study (e.g., when tumors in the control group reach a predetermined
size), euthanize the mice and excise the tumors.

o Analyze the data to determine tumor growth inhibition (TGI) for each treatment group.

o Assess synergy based on the comparison of the combination group to the single-agent
groups.[14]

Conclusion

The synergistic combination of TNO155 and EGFR inhibitors represents a promising strategy
to overcome acquired resistance in EGFR-mutant NSCLC. The preclinical models and
protocols outlined in these application notes provide a framework for researchers to further
investigate this and other combination therapies. Rigorous preclinical evaluation is essential for
the successful clinical translation of novel cancer therapeutics. As our understanding of
resistance mechanisms evolves, so too will the strategies to combat them, with combination
therapies at the forefront of these efforts.[19] Clinical trials are currently underway to evaluate
the safety and efficacy of TNO155 in combination with various agents, including EGFR
inhibitors.[20][21][22]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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